Cas no 1351664-26-0 (3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole)

3-Benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole is a structurally complex heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a benzyl group and a sulfonylated azetidine moiety. The presence of the (E)-2-phenylethenesulfonyl group enhances its potential as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The oxadiazole ring contributes to metabolic stability, while the sulfonyl-azetidine functionality may improve binding affinity in target interactions. This compound’s unique architecture makes it suitable for exploring structure-activity relationships in drug discovery, particularly in the design of bioactive molecules with tailored pharmacokinetic properties. Its synthetic flexibility allows for further derivatization to optimize biological activity.
3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole structure
1351664-26-0 structure
Product name:3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole
CAS No:1351664-26-0
MF:C20H19N3O3S
MW:381.44816327095
CID:6348322
PubChem ID:71783749

3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole
    • (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
    • 3-benzyl-5-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
    • 1351664-26-0
    • F6036-2034
    • 3-Benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
    • AKOS024529892
    • VU0530153-1
    • 3-benzyl-5-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole
    • Inchi: 1S/C20H19N3O3S/c24-27(25,12-11-16-7-3-1-4-8-16)23-14-18(15-23)20-21-19(22-26-20)13-17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+
    • InChI Key: UERQYMAXCZKXQE-VAWYXSNFSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CC(C2=NC(CC3C=CC=CC=3)=NO2)C1)(=O)=O

Computed Properties

  • Exact Mass: 381.11471265g/mol
  • Monoisotopic Mass: 381.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 84.7Ų

3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6036-2034-10μmol
3-benzyl-5-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole
1351664-26-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6036-2034-5mg
3-benzyl-5-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole
1351664-26-0
5mg
$69.0 2023-09-09
Life Chemicals
F6036-2034-75mg
3-benzyl-5-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole
1351664-26-0
75mg
$208.0 2023-09-09
Life Chemicals
F6036-2034-20μmol
3-benzyl-5-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole
1351664-26-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6036-2034-25mg
3-benzyl-5-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole
1351664-26-0
25mg
$109.0 2023-09-09
Life Chemicals
F6036-2034-40mg
3-benzyl-5-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole
1351664-26-0
40mg
$140.0 2023-09-09
Life Chemicals
F6036-2034-50mg
3-benzyl-5-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole
1351664-26-0
50mg
$160.0 2023-09-09
Life Chemicals
F6036-2034-15mg
3-benzyl-5-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole
1351664-26-0
15mg
$89.0 2023-09-09
Life Chemicals
F6036-2034-2μmol
3-benzyl-5-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole
1351664-26-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6036-2034-2mg
3-benzyl-5-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole
1351664-26-0
2mg
$59.0 2023-09-09

Additional information on 3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole

Exploring the Unique Properties and Applications of 3-Benzyl-5-{1-(E)-2-Phenylethenesulfonylazetidin-3-yl}-1,2,4-Oxadiazole (CAS No. 1351664-26-0)

The compound 3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole (CAS No. 1351664-26-0) is a fascinating heterocyclic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This article delves into the chemical properties, synthesis, and emerging uses of this compound, while also addressing some of the most frequently searched questions in the scientific community.

Chemically, 3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole family, a class of nitrogen-oxygen heterocycles known for their stability and diverse biological activities. The presence of the benzyl group at the 3-position and the (E)-2-phenylethenesulfonylazetidin-3-yl moiety at the 5-position contributes to its distinctive electronic and steric properties, making it an interesting subject for research in medicinal chemistry and materials science.

One of the most searched questions about this compound relates to its synthesis. The preparation of 3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole typically involves a multi-step process starting from readily available precursors. Researchers often employ cyclization reactions of appropriate amidoximes with carboxylic acid derivatives, followed by functionalization of the azetidine ring. The (E)-configuration of the vinyl sulfone group is particularly important for maintaining the compound's biological activity and should be carefully controlled during synthesis.

In terms of physicochemical properties, this compound exhibits moderate solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, but limited water solubility. Its molecular weight and lipophilicity make it potentially suitable for various pharmaceutical applications, though these characteristics must be carefully balanced for optimal bioavailability. The sulfonyl group in the structure contributes to both the compound's polarity and its ability to participate in hydrogen bonding interactions.

The biological activity of 3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole has become a hot topic in recent medicinal chemistry research. While specific pharmacological data may be limited due to its relatively recent discovery, analogs of this compound have shown promise in various therapeutic areas. The 1,2,4-oxadiazole core is known to interact with numerous biological targets, and the presence of the vinyl sulfone moiety suggests potential activity as a Michael acceptor in enzyme inhibition.

From a materials science perspective, this compound's unique combination of aromatic systems, heterocycles, and polar functional groups makes it interesting for the development of advanced materials. Researchers are particularly interested in its potential applications in organic electronics and photoactive materials, where its conjugated system and electron-withdrawing sulfonyl group could contribute to interesting optoelectronic properties.

The stability of 3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole under various conditions is another frequently searched topic. Preliminary studies suggest that the compound is stable at room temperature when protected from light and moisture. However, the vinyl sulfone moiety may be susceptible to nucleophilic attack under certain conditions, which is an important consideration for both storage and potential biological applications.

In the context of drug discovery, this compound represents an interesting scaffold for further development. The combination of the 1,2,4-oxadiazole ring with the azetidine and vinyl sulfone functionalities creates a three-dimensional structure that could interact with biological targets in unique ways. Medicinal chemists are particularly interested in exploring its potential as a pharmacophore in the design of new therapeutic agents.

The analytical characterization of 3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and HPLC. The distinct proton environments in the molecule produce characteristic signals in the 1H NMR spectrum, while the mass spectrum typically shows a clear molecular ion peak corresponding to its molecular weight.

Looking at market trends, while this specific compound may not yet be commercially available in large quantities, there is growing interest in 1,2,4-oxadiazole derivatives and azetidine-containing compounds in the pharmaceutical and agrochemical industries. The unique structural features of 3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole position it as a potential candidate for further development in these sectors.

From a safety perspective, while comprehensive toxicological data may not be available for this specific compound, standard laboratory precautions should be observed when handling it, including the use of personal protective equipment and proper ventilation. As with many organic compounds, it should be stored in a cool, dry place away from incompatible materials.

In conclusion, 3-benzyl-5-{1-(E)-2-phenylethenesulfonylazetidin-3-yl}-1,2,4-oxadiazole (CAS No. 1351664-26-0) represents an intriguing chemical entity with potential applications across multiple scientific disciplines. Its unique structural features combine elements that are currently of great interest in both medicinal chemistry and materials science, making it a compound worthy of further investigation and development.

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